molecular formula C10H14N2O B13100250 5-(tert-Butyl)picolinamide CAS No. 68692-47-7

5-(tert-Butyl)picolinamide

Cat. No.: B13100250
CAS No.: 68692-47-7
M. Wt: 178.23 g/mol
InChI Key: XVZKGEIQLVAGHM-UHFFFAOYSA-N
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Description

5-(tert-Butyl)picolinamide is an organic compound with the molecular formula C10H14N2O. It belongs to the class of picolinamides, which are derivatives of picolinic acid. This compound is characterized by the presence of a tert-butyl group attached to the fifth position of the picolinamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)picolinamide typically involves the reaction of picolinic acid with tert-butylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

5-(tert-Butyl)picolinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of dopamine-β-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine. This inhibition leads to altered levels of neurotransmitters in the brain, which can have various physiological effects .

Comparison with Similar Compounds

Uniqueness: 5-(tert-Butyl)picolinamide is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and interaction with biological targets. This structural feature can lead to different pharmacological and biochemical properties compared to its analogs .

Properties

IUPAC Name

5-tert-butylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)7-4-5-8(9(11)13)12-6-7/h4-6H,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZKGEIQLVAGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609502
Record name 5-tert-Butylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68692-47-7
Record name 5-tert-Butylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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